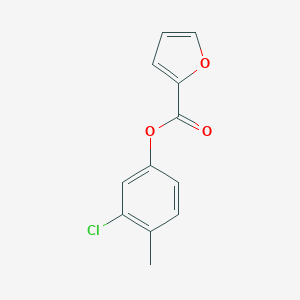![molecular formula C19H21N3O2 B267228 N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B267228.png)
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea, also known as NPC-15437, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. NPC-15437 has been found to inhibit the activity of several enzymes, including protein kinase C (PKC), glycogen synthase kinase 3β (GSK-3β), and cyclin-dependent kinase 2 (CDK2), among others.
Mecanismo De Acción
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea exerts its effects by inhibiting the activity of several enzymes, including PKC, GSK-3β, and CDK2, among others. PKC is involved in cell proliferation, survival, and migration, while GSK-3β is involved in glycogen metabolism and cell differentiation. CDK2 is involved in cell cycle regulation and DNA replication. By inhibiting these enzymes, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea can induce apoptosis in cancer cells, improve insulin sensitivity and glucose metabolism in diabetes, and protect against neuronal damage in neurodegenerative disorders.
Biochemical and Physiological Effects:
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been shown to have several biochemical and physiological effects in various disease models. In cancer, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been found to induce apoptosis and inhibit cell proliferation and migration. In diabetes, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been shown to improve insulin sensitivity and glucose metabolism. In neurodegenerative disorders, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been shown to protect against neuronal damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has several advantages for lab experiments, including its small size, high purity, and well-characterized mechanism of action. N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea can also be easily synthesized and purified, making it readily available for research purposes. However, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea. One area of research is to further investigate its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Another area of research is to develop more potent and selective inhibitors of the enzymes targeted by N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea. Additionally, future research could explore the potential of N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea as a drug delivery system for targeted therapy. Overall, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea represents a promising small molecule inhibitor with potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea involves the reaction of 3-(1-piperidinylcarbonyl)aniline with phenyl isocyanate in the presence of a base, typically triethylamine. The resulting urea derivative is then purified through a series of chromatographic techniques to obtain the final product. The purity of N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea can be confirmed through various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance spectroscopy (NMR).
Aplicaciones Científicas De Investigación
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been found to inhibit the activity of several enzymes, including PKC, GSK-3β, and CDK2, which are involved in cell proliferation and survival. N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In diabetes, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been found to improve insulin sensitivity and glucose metabolism in animal models. In neurodegenerative disorders, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea |
|---|---|
Fórmula molecular |
C19H21N3O2 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
1-phenyl-3-[3-(piperidine-1-carbonyl)phenyl]urea |
InChI |
InChI=1S/C19H21N3O2/c23-18(22-12-5-2-6-13-22)15-8-7-11-17(14-15)21-19(24)20-16-9-3-1-4-10-16/h1,3-4,7-11,14H,2,5-6,12-13H2,(H2,20,21,24) |
Clave InChI |
OWXHRSGENSYVNU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
SMILES canónico |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B267149.png)
![N-[2-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B267150.png)
![2-chloro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267151.png)

![N-[3-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B267154.png)


![2-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B267160.png)
![N-[2-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B267161.png)
![N-[2-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B267163.png)

![2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267165.png)

